molecular formula C28H33N3O B10884397 1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine

1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine

Cat. No.: B10884397
M. Wt: 427.6 g/mol
InChI Key: ZBSGVXKIIFBCSW-UHFFFAOYSA-N
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Description

1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenoxybenzyl Group: This step involves the reaction of the piperidine derivative with 3-phenoxybenzyl chloride under basic conditions to form the desired intermediate.

    Formation of the Final Compound: The intermediate is then reacted with 4-phenylpiperazine under suitable conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • **1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine
  • **1-(3,4-Dichlorobenzyl)piperidin-4-yl]-4-phenylpiperazine
  • **1-(4-Bromobenzyl)piperidin-4-yl]-4-phenylpiperazine

Uniqueness: 1-[1-(3-Phenoxybenzyl)piperidin-4-yl]-4-phenylpiperazine is unique due to the presence of the phenoxybenzyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C28H33N3O

Molecular Weight

427.6 g/mol

IUPAC Name

1-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine

InChI

InChI=1S/C28H33N3O/c1-3-9-25(10-4-1)30-18-20-31(21-19-30)26-14-16-29(17-15-26)23-24-8-7-13-28(22-24)32-27-11-5-2-6-12-27/h1-13,22,26H,14-21,23H2

InChI Key

ZBSGVXKIIFBCSW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

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